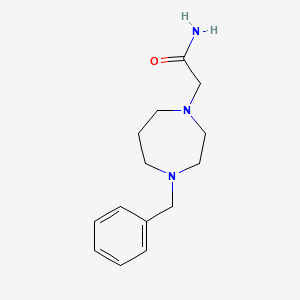

2-(4-Benzyl-1,4-diazepan-1-yl)acetamide

Description

BenchChem offers high-quality 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

2-(4-benzyl-1,4-diazepan-1-yl)acetamide |

InChI |

InChI=1S/C14H21N3O/c15-14(18)12-17-8-4-7-16(9-10-17)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H2,15,18) |

InChI Key |

IDTDFGYJYBKUPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(C1)CC(=O)N)CC2=CC=CC=C2 |

Origin of Product |

United States |

The Acetylating Agent:the Second Precursor is an Activated Form of Acetic Acid. Several Options Are Available, Each with Its Own Advantages:

Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic and environmental viability of the synthesis of 2-(4-benzyl-1,4-diazepan-1-yl)acetamide. This optimization process is increasingly guided by the twelve principles of Green Chemistry, which promote the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov

Key parameters for optimization include:

Solvent Selection: Traditional syntheses often use chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents like dimethylformamide (DMF). fishersci.co.uk Green chemistry principles encourage the substitution of these with more benign alternatives such as ethanol, water, or 2-methyltetrahydrofuran, or minimizing solvent use altogether. researchgate.netnih.gov

Catalyst Choice: The use of catalytic reagents is preferred over stoichiometric ones. For amide coupling, developing catalytic methods that avoid large quantities of coupling agents and byproducts is an active area of research.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The use of microwave irradiation can sometimes accelerate reactions, reducing energy consumption and reaction times compared to conventional heating. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. MCRs are particularly advantageous in this regard. frontiersin.org

Table 2: Application of Green Chemistry Principles to Synthesis Optimization

| Green Chemistry Principle | Optimization Strategy for Synthesis |

|---|---|

| Waste Prevention | Choose high-yield reactions; optimize stoichiometry to avoid excess reagents. |

| Atom Economy | Employ MCRs or other addition reactions over substitution reactions. frontiersin.org |

| Safer Solvents & Auxiliaries | Replace hazardous solvents (e.g., DCM, DMF) with greener alternatives (e.g., ethanol, water). researchgate.net |

| Design for Energy Efficiency | Use microwave-assisted synthesis; conduct reactions at ambient temperature. nih.govmdpi.com |

| Use of Renewable Feedstocks | Explore precursors derived from biorenewable sources. nih.gov |

| Catalysis | Utilize catalytic coupling methods instead of stoichiometric coupling agents. |

By systematically adjusting parameters such as temperature, concentration, reaction time, and the choice of base and catalyst, the synthesis can be made more efficient, sustainable, and scalable. researchgate.net

Development of Novel Synthetic Routes for 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide

While the N-alkylation/amide coupling approach is a robust and well-established method, ongoing research focuses on developing more innovative and efficient synthetic routes. The development of novel pathways is driven by the need for greater synthetic efficiency, access to new chemical diversity, and improved alignment with green chemistry principles.

Potential novel routes could include:

Convergent Synthesis using C-N Coupling: A palladium-catalyzed Buchwald-Hartwig amination could potentially be employed to form the N-aryl or N-alkyl bond of a precursor in a more controlled and efficient manner than traditional SN2 reactions. This could involve coupling a protected 1,4-diazepan-1-yl)acetamide with a benzyl halide.

Solid-Phase Synthesis: For the creation of libraries of analogues, a solid-phase approach could be developed. In this strategy, the 1,4-diazepane core could be attached to a solid support, followed by sequential reactions (e.g., benzylation and acylation) to build the final molecule. This would facilitate purification and automation.

Biocatalytic Routes: The use of enzymes, such as lipases or proteases, to catalyze the formation of the amide bond under mild, aqueous conditions represents a green and highly selective synthetic alternative. This approach could offer excellent chemo- and regioselectivity, avoiding the need for protecting groups.

Flow Chemistry Synthesis: Transferring the optimized batch synthesis to a continuous flow reactor could offer significant advantages in terms of safety, scalability, and process control. The precise control over reaction parameters in a flow system can lead to higher yields and purities.

These advanced strategies represent the future direction of synthetic chemistry and hold the potential to significantly improve the way 2-(4-benzyl-1,4-diazepan-1-yl)acetamide and related compounds are produced.

Structural Insights and Conformational Analysis of 2 4 Benzyl 1,4 Diazepan 1 Yl Acetamide

Conformational Dynamics of the Diazepane Ring System

The seven-membered 1,4-diazepane ring is a flexible system that can adopt several conformations. The most stable conformations aim to minimize torsional and steric strain. For the 1,4-diazepane ring, the primary conformations are the chair, boat, and twist-boat forms.

Chair Conformation: This conformation is often the most stable for seven-membered rings, as it effectively minimizes angular and torsional strain. In 1,4-diazepane derivatives, a chair-like conformation is frequently observed.

Boat and Twist-Boat Conformations: While generally higher in energy than the chair form, boat and twist-boat conformations are also possible and can be populated at room temperature. In some substituted 1,4-diazepanes, a twist-boat conformation has been identified as a low-energy state, particularly when stabilized by intramolecular interactions nih.gov.

The conformational equilibrium of the diazepane ring is dynamic, with interconversion between different forms occurring rapidly at ambient temperatures. The energy barrier for this ring flipping is generally low. For 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide, the diazepane ring is expected to exist as a mixture of rapidly interconverting conformers in solution, with the chair and twist-boat forms likely predominating.

Table 1: Possible Conformations of the 1,4-Diazepane Ring

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Staggered arrangement of substituents, minimizing torsional strain. |

| Twist-Boat | Intermediate | Avoids the flagpole interactions of the pure boat form. |

| Boat | Highest | Eclipsed interactions and flagpole steric hindrance. |

Stereochemical Considerations and Chiral Recognition in the Compound

Even in the absence of a chiral carbon atom, the 1,4-diazepane ring is inherently chiral due to its non-planar, puckered nature. This leads to the existence of conformational enantiomers. For 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide, the two nitrogen atoms are asymmetrically substituted with a benzyl (B1604629) group and an acetamide (B32628) group, respectively. This lack of symmetry ensures that the molecule as a whole is chiral and will exist as a pair of enantiomers.

These enantiomers can interconvert through the process of ring inversion. However, the energy barrier to this inversion can be substantial enough to allow for the possibility of separating the enantiomers under certain conditions, such as low-temperature chromatography.

The chirality of diazepine (B8756704) derivatives is crucial for their interaction with biological systems, which are themselves chiral. Chiral recognition, where a biological receptor preferentially binds to one enantiomer over the other, is a well-documented phenomenon for benzodiazepines and related compounds. It is therefore expected that the enantiomers of 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide could exhibit different biological activities.

Influence of Substituents on Molecular Conformation (e.g., benzyl group, acetamide)

The substituents on the nitrogen atoms of the diazepane ring have a profound impact on the conformational preferences of the molecule. The bulky benzyl and acetamide groups will preferentially occupy positions that minimize steric hindrance.

Acetamide Group: The acetamide substituent is also significant in size. The rotational freedom around the N-C(O) bond in the acetamide moiety is restricted due to the partial double bond character, leading to the possibility of cis and trans isomers. The orientation of the acetamide group will be influenced by steric interactions with the diazepane ring and the benzyl group.

Table 2: Predicted Substituent Orientation in the Most Stable Conformation

| Substituent | Predicted Position | Rationale |

| Benzyl Group | Equatorial | Minimization of steric hindrance. |

| Acetamide Group | Equatorial | Minimization of steric hindrance. |

Structural Characterization Methodologies

The structural elucidation of 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide relies on a combination of spectroscopic techniques and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and conformational features of the molecule in solution. The chemical shifts and coupling constants of the protons in the diazepane ring can provide information about its conformation. The presence of conformational isomers at room temperature may lead to broadened signals or distinct sets of signals for each conformer.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of the molecule. It can precisely determine bond lengths, bond angles, and torsional angles, revealing the exact puckering of the diazepane ring and the orientation of the substituents.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can help to confirm the molecular structure.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 170-175 |

| Aromatic (Benzyl) | 125-140 |

| Methylene (CH₂) adjacent to N | 45-60 |

| Methylene (CH₂) in diazepane ring | 25-40 |

| Methylene (CH₂) in benzyl group | 50-60 |

| Methylene (CH₂) in acetamide group | 50-60 |

Note: These are approximate ranges and can vary depending on the solvent and other experimental conditions.

Structure Activity Relationship Sar Studies of 2 4 Benzyl 1,4 Diazepan 1 Yl Acetamide Derivatives

Methodologies for Comprehensive SAR Investigation

The investigation of the structure-activity relationships of 2-(4-benzyl-1,4-diazepan-1-yl)acetamide derivatives typically employs a multi-faceted approach that combines chemical synthesis with biological evaluation and computational modeling. A primary methodology involves the systematic synthesis of a library of analogues. In this process, specific parts of the lead compound, such as the diazepane ring, the benzyl (B1604629) moiety, or the acetamide (B32628) group, are methodically altered.

Once synthesized, these derivatives undergo biological screening to determine their activity in relevant assays. For instance, in the development of positive inotropic agents, the activity of the compounds is evaluated by measuring their effect on the stroke volume of isolated heart preparations. nih.govnih.gov This allows for a direct comparison of the potency and efficacy of the newly synthesized compounds with the parent molecule and standard drugs.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are also pivotal in SAR studies. QSAR models aim to establish a mathematical correlation between the chemical properties of the compounds and their biological activities. These models can then be used to predict the activity of virtual compounds, thereby guiding the synthetic efforts towards more promising candidates. Molecular docking simulations provide insights into the binding interactions between the ligands and their biological targets at a molecular level, helping to rationalize the observed SAR data.

Impact of Modifications on the Diazepane Ring System within SAR Contexts

The 1,4-diazepane ring is a core structural component of 2-(4-benzyl-1,4-diazepan-1-yl)acetamide and its derivatives, and modifications to this seven-membered heterocyclic system can significantly influence their pharmacological properties. The diazepine (B8756704) ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

SAR studies on related compounds, such as benzodiazepines, have shown that the diazepine ring is essential for activity. scribd.comslideshare.net For instance, the presence of a carbonyl group at position 2 of the diazepine ring is often crucial for potency. scribd.com Furthermore, the degree of saturation and the substitution pattern on the ring can modulate the compound's conformational flexibility and, consequently, its binding affinity to the target receptor.

Role of the Benzyl Moiety in Structure-Activity Relationships

The benzyl group attached to the N4 position of the diazepane ring plays a critical role in the SAR of this class of compounds. The aromatic ring of the benzyl moiety can engage in various non-covalent interactions with the biological target, including hydrophobic interactions, π-π stacking, and cation-π interactions.

Systematic modifications of the benzyl group have been a key strategy in optimizing the activity of 2-(4-benzyl-1,4-diazepan-1-yl)acetamide derivatives. Studies have shown that the nature and position of substituents on the phenyl ring can have a profound impact on potency and selectivity. For example, in a series of compounds evaluated for positive inotropic activity, substitutions on the benzyl ring were found to be a critical determinant of their efficacy. nih.gov The introduction of a methyl group at the 4-position of the benzyl ring resulted in one of the most potent compounds in the series. nih.gov

The following table summarizes the impact of various substituents on the benzyl ring on the positive inotropic activity of a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] nih.govnih.govoxazin-7-yl)acetamides. nih.gov

| Substituent on Benzyl Ring | Position | Relative Activity |

| Hydrogen | - | Baseline |

| 4-Methyl | para | Increased |

| 4-Fluoro | para | Increased |

| 3,4-Dichloro | meta, para | Increased |

This table is generated based on findings from a study on positive inotropic agents, where substitutions on the benzyl ring were explored. nih.govchapman.edu

These findings suggest that both electronic and steric factors of the substituents on the benzyl ring are important for biological activity. The presence of small, electron-donating or electron-withdrawing groups at the para position appears to be favorable for activity in this particular series. nih.govchapman.edu

Contributions of the Acetamide Functional Group to Overall SAR

The acetamide functional group in 2-(4-benzyl-1,4-diazepan-1-yl)acetamide serves as a crucial linker that connects the diazepane core to other parts of the molecule, often another aromatic or heterocyclic system. This group is not merely a spacer; its chemical properties, including its ability to act as a hydrogen bond donor and acceptor, are vital for the molecule's interaction with its biological target.

In many series of bioactive compounds, the acetamide group is essential for maintaining the desired pharmacological effect. For instance, in a review of new acetamide derivatives of COX-II inhibitors, the acetamide moiety was highlighted as a key structural feature for activity. archivepp.com The nitrogen atom of the acetamide can form crucial hydrogen bonds with amino acid residues in the active site of the enzyme. archivepp.com While specific SAR studies on the acetamide group of 2-(4-benzyl-1,4-diazepan-1-yl)acetamide are not extensively detailed in the provided context, its conserved presence across active analogues underscores its importance.

Scaffold Hopping and Bioisosteric Replacements Involving the Diazepane-Acetamide Core

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. nih.govnamiki-s.co.jp This approach is often used to explore new chemical space, improve pharmacokinetic properties, or circumvent existing patents. Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties.

The diazepane-acetamide core has been the subject of such modifications. For example, a modular synthetic approach has been developed to create diverse piperazine (B1678402), 1,4-diazepane, and 1,5-diazocane scaffolds, demonstrating the interchangeability of these cyclic diamine cores. nih.gov This suggests that it may be possible to replace the 1,4-diazepane ring in 2-(4-benzyl-1,4-diazepan-1-yl)acetamide with a piperazine or diazocane ring to generate novel compounds with potentially improved properties.

The acetamide group is also a common target for bioisosteric replacement. Various functional groups can mimic the hydrogen bonding and steric properties of the amide bond. The following table provides some examples of common bioisosteres for the amide group.

| Original Group | Bioisosteric Replacement |

| Amide (-CONH-) | Reverse Amide (-NHCO-) |

| Ester (-COO-) | |

| Thioamide (-CSNH-) | |

| 1,2,4-Oxadiazole | |

| Tetrazole |

This table presents common bioisosteric replacements for the amide functional group as found in medicinal chemistry literature.

By employing scaffold hopping and bioisosteric replacement strategies, medicinal chemists can generate novel derivatives of 2-(4-benzyl-1,4-diazepan-1-yl)acetamide with potentially enhanced therapeutic profiles.

Computational Chemistry and Molecular Modeling Approaches for 2 4 Benzyl 1,4 Diazepan 1 Yl Acetamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide, molecular docking simulations can be instrumental in identifying potential biological targets and understanding the key interactions that govern its binding affinity.

Studies on analogous acetamide (B32628) and diazepine (B8756704) derivatives have successfully utilized molecular docking to elucidate their mechanism of action. For instance, in the investigation of a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, molecular docking studies demonstrated that the most potent compounds exhibited strong binding affinity within the active site of their target, with the amide fragment and quinazoline (B50416) moiety playing crucial roles in forming hydrogen bond interactions. nih.gov Similarly, docking studies on N-aryl-2-(N-disubstituted) acetamide compounds have been used to validate their potential inhibitory activity against specific enzymes by comparing their binding modes to known inhibitors. semanticscholar.org

For 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide, a typical molecular docking workflow would involve:

Preparation of the Ligand: The 3D structure of 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide is generated and optimized to its lowest energy conformation.

Selection and Preparation of the Target Protein: Based on therapeutic hypotheses, a relevant protein target is selected, and its 3D structure is obtained from a protein database.

Docking Simulation: Using specialized software, the ligand is "docked" into the active site of the protein, and various possible binding poses are generated and scored based on their predicted binding affinity.

The results of such simulations can provide valuable information on the binding energy, key amino acid residues involved in the interaction, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

| Computational Parameter | Typical Value/Observation in Analogous Studies | Significance for 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide |

|---|---|---|

| Binding Energy (kcal/mol) | -7.0 to -10.0 | Predicts the strength of the interaction with the target protein. |

| Hydrogen Bond Interactions | Amide C=O and N-H groups | Identifies key directional interactions that confer binding specificity. |

| Hydrophobic Interactions | Benzyl (B1604629) and diazepan rings | Highlights the role of non-polar regions in binding affinity. |

| Interacting Amino Acid Residues | Tyr, Ser, His, etc. | Pinpoints specific residues in the active site crucial for binding. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed analysis of the conformational changes in both the ligand and the protein upon binding, as well as an assessment of the stability of the complex.

For 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide, MD simulations can be performed on the most promising docked poses to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, the stability of the complex can be evaluated.

Analyze Conformational Changes: MD simulations can reveal how the ligand and protein adapt to each other's presence, providing insights into the induced-fit mechanism of binding.

Calculate Binding Free Energy: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

For 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide, a QSAR study would typically involve a dataset of structurally related compounds with experimentally determined biological activities. A study on acetamido-N-benzylacetamide derivatives with anticonvulsant activity, for instance, employed multiple linear regression to develop QSAR models. kg.ac.rs The results indicated the significant role of electronic and topologic features of the molecules in their anticonvulsant activity. kg.ac.rs

The development of a QSAR model for compounds related to 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide would involve the following steps:

Data Collection: A set of molecules with known biological activity is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested.

| Descriptor Type | Example | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and orbital interactions with the target. |

| Steric | Molecular weight, molar refractivity | Influences the fit of the molecule in the binding pocket. |

| Hydrophobic | LogP | Affects the molecule's ability to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

De Novo Design and Virtual Screening Based on the Compound Scaffold

The 1,4-diazepan scaffold present in 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide can serve as a starting point for the design of novel compounds with potentially improved properties. De novo design algorithms can generate new molecular structures that are complementary to a target's binding site, often using the core scaffold as a foundation.

Virtual screening, on the other hand, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. The scaffold of 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide can be used to search for similar compounds in virtual libraries, a process known as similarity-based virtual screening. Alternatively, the insights gained from molecular docking and QSAR studies can be used to filter and rank compounds in a structure-based or pharmacophore-based virtual screening campaign.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed description of the electronic structure of a molecule. These calculations can be used to determine a variety of properties that are relevant to a molecule's reactivity and interaction with biological targets.

For 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide, quantum chemical calculations can be employed to:

Determine Optimized Geometry: Find the most stable 3D conformation of the molecule.

Calculate Electronic Properties: Determine properties such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity.

Analyze Vibrational Frequencies: Predict the infrared spectrum of the molecule, which can be useful for its characterization.

Map the Electrostatic Potential: Identify the regions of the molecule that are most likely to be involved in electrostatic interactions with a biological target.

Studies on related N-benzyl-N-(furan-2-ylmethyl)acetamide have utilized DFT calculations to investigate its conformational behavior and electronic properties, demonstrating the utility of these methods in understanding the fundamental characteristics of such molecules. scielo.br

Future Directions and Advanced Research Frontiers

Development of Novel Synthetic Methodologies for Related Diazepane-Acetamide Scaffolds

The core 1,4-diazepane structure is a common feature in many biologically active compounds. wikipedia.orgresearchgate.net The future development of derivatives related to 2-(4-benzyl-1,4-diazepan-1-yl)acetamide will greatly benefit from innovative and efficient synthetic strategies. Current research is focused on moving beyond traditional multi-step batch processes, which can be time-consuming and generate significant waste.

One promising area is the development of continuous flow synthesis . frontiersin.orgresearchgate.net This technology allows for the rapid and safe production of chemical intermediates and final compounds by passing reagents through a series of reactors. frontiersin.orgresearchgate.net Flow chemistry platforms can be automated, enabling high-throughput optimization of reaction conditions such as temperature, pressure, and residence time to maximize yield and purity. frontiersin.orgresearchgate.net For instance, a two-step continuous flow synthesis has been successfully developed for diazepam, another important molecule containing a diazepine (B8756704) ring, achieving a 96% yield of 91% pure product within 15 minutes. frontiersin.orgresearchgate.net Adapting such methodologies to diazepane-acetamide scaffolds could significantly streamline the synthesis of compound libraries.

Another key area is the use of novel catalysts to improve reaction efficiency and selectivity. Heteropolyacids, for example, have been shown to be effective catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, offering high yields and short reaction times. nih.gov Research into new catalytic systems, including enzymatic and organocatalytic approaches, could provide more environmentally friendly and efficient routes to complex diazepane structures. Furthermore, methodologies like the intramolecular C-N bond coupling and subsequent ring-opening of azetidines present innovative pathways to construct the benzodiazepine (B76468) core, which could be adapted for related diazepane scaffolds. mdpi.com

The table below summarizes some modern synthetic approaches that could be applied to the synthesis of diazepane-acetamide scaffolds.

| Synthetic Methodology | Key Advantages | Potential Application to Diazepane-Acetamides |

| Continuous Flow Synthesis | Rapid reaction optimization, improved safety, scalability, automation. frontiersin.orgresearchgate.net | High-throughput synthesis of a library of derivatives for screening. |

| Heteropolyacid Catalysis | High yields, short reaction times, reusable catalysts. nih.gov | Efficient and environmentally friendly production of the core diazepine ring. |

| Multi-component Reactions | Synthesis of complex molecules in a single step, high atom economy. | Rapid generation of structural diversity around the core scaffold. |

| Intramolecular Coupling | Formation of cyclic structures under mild conditions. mdpi.com | Novel strategies for the construction of the 1,4-diazepane ring system. |

Exploration of Diverse Chemical Space around the 2-(4-Benzyl-1,4-diazepan-1-yl)acetamide Core

The therapeutic potential of a core scaffold is often realized by systematically modifying its structure to explore the surrounding "chemical space". chemrxiv.org This process helps in understanding structure-activity relationships (SAR) and optimizing properties like potency, selectivity, and pharmacokinetic profile. For the 2-(4-benzyl-1,4-diazepan-1-yl)acetamide core, future research will focus on creating a wide array of derivatives by modifying its key components.

Key areas for modification include:

The Benzyl (B1604629) Group: The aromatic ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and steric bulk. Studies on related compounds have shown that substitutions on this ring can significantly impact biological activity. nih.govnih.gov For example, a derivative with a 4-methylbenzyl group showed potent inotropic activity. nih.gov

The Diazepane Ring: The seven-membered diazepine ring can be functionalized at different positions. The conformational flexibility of this ring is a key determinant of how the molecule binds to its biological target, and introducing substituents can lock it into specific conformations.

The Acetamide (B32628) Linker: The length and nature of the acetamide linker can be altered. For instance, replacing the amide with other functional groups like esters, sulfonamides, or reversed amides can lead to compounds with different chemical properties and biological activities.

The goal of this exploration is to generate a library of compounds with diverse physicochemical properties. This diversity is crucial for increasing the chances of identifying "hits" during biological screening and for developing a comprehensive understanding of how structural changes affect the molecule's function.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.govresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates, predict their properties, and even suggest optimal synthetic routes. researchgate.netbohrium.com

In the context of 2-(4-benzyl-1,4-diazepan-1-yl)acetamide, AI and ML can be applied in several ways:

De Novo Design: Generative AI models can design novel molecules based on the core diazepane-acetamide scaffold that are predicted to have high affinity and selectivity for a specific biological target. researchgate.net These models learn the underlying patterns in existing active molecules to create new, previously unsynthesized structures.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of virtual compounds before they are synthesized. researchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Synthesis Prediction: AI tools can analyze the chemical literature to devise the most efficient synthetic pathways for novel derivatives. researchgate.net This can help chemists overcome synthetic challenges and accelerate the production of new compounds.

The application of AI and ML is expected to significantly shorten the timeline for discovering and developing new drugs based on the diazepane-acetamide scaffold. nih.govnih.gov

Applications of High-Throughput Synthesis and Screening in Derivative Discovery

To effectively explore the vast chemical space around the 2-(4-benzyl-1,4-diazepan-1-yl)acetamide core, methods for rapid synthesis and biological evaluation are essential. High-throughput synthesis (HTS) and high-throughput screening (HTS) are powerful platforms for this purpose.

High-Throughput Synthesis often employs automated, parallel synthesis techniques to produce large libraries of compounds. frontiersin.org As mentioned earlier, continuous flow synthesis is one such technique that can be adapted for high-throughput production. frontiersin.orgresearchgate.net By systematically varying the building blocks used in the synthesis, researchers can quickly generate hundreds or thousands of unique derivatives.

High-Throughput Screening allows for the rapid testing of these large compound libraries against a specific biological target. For example, in the discovery of inotropic agents, a series of 2-(4-substitutedbenzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] researchgate.netnih.govoxazin-7-yl) acetamides were evaluated by measuring left atrium stroke volume on isolated rabbit heart preparations. nih.gov This type of assay can be miniaturized and automated to screen thousands of compounds in a short period.

The combination of high-throughput synthesis and screening creates a powerful discovery engine, enabling the rapid identification of lead compounds from large and diverse chemical libraries.

Theoretical Advancements in Understanding Molecular Recognition and Design Principles

A fundamental understanding of how a molecule interacts with its biological target at the atomic level is crucial for rational drug design. dntb.gov.ua Theoretical and computational methods provide invaluable insights into these molecular recognition processes.

For the 2-(4-benzyl-1,4-diazepan-1-yl)acetamide scaffold, computational techniques can be used to:

Perform Conformational Analysis: The diazepine ring is flexible, and its conformation can significantly influence binding affinity. Computational methods like Density Functional Theory (DFT) can be used to study the conformational behavior of these molecules in different environments, as has been done for similar amide-containing structures. scielo.br

Elucidate Binding Modes: Molecular docking and molecular dynamics (MD) simulations can predict how a molecule binds to the active site of a protein. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and selectivity.

Guide Lead Optimization: By understanding the binding mode, researchers can make rational modifications to the molecule to improve its interaction with the target. For example, if a simulation shows a specific part of the molecule is in a hydrophobic pocket, adding a lipophilic group at that position could enhance binding.

These theoretical approaches, combined with experimental data from techniques like X-ray crystallography and NMR, will lead to a more profound understanding of the molecular recognition principles governing the activity of diazepane-acetamide derivatives and guide the design of more potent and selective therapeutic agents. unife.it

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.